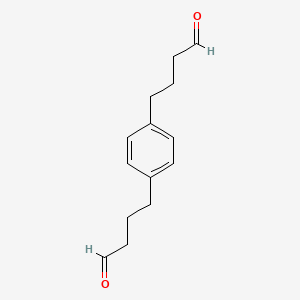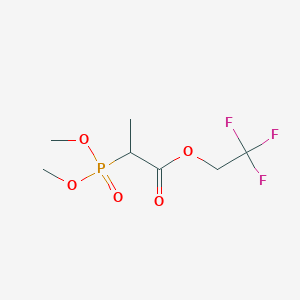![molecular formula C16H13F2NOS B14198492 2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one CAS No. 918538-36-0](/img/structure/B14198492.png)
2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable thiazolidinone precursor under specific conditions. Common reagents used in the synthesis include:
- 3-Fluorobenzaldehyde
- Thiazolidinone precursor
- Catalysts (e.g., acids or bases)
- Solvents (e.g., ethanol, methanol)
The reaction conditions may involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one
- 2-(3-Fluorophenyl)-3-[(3-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Uniqueness
2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one is unique due to the presence of fluorine atoms on both phenyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these fluorine atoms may result in distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
918538-36-0 |
|---|---|
Formule moléculaire |
C16H13F2NOS |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13F2NOS/c17-13-5-1-3-11(7-13)9-19-15(20)10-21-16(19)12-4-2-6-14(18)8-12/h1-8,16H,9-10H2 |
Clé InChI |
CLZDWKJFDYOHGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)

![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)

![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
